molecular formula C9H7Cl2N B3371054 3-(2,6-Dichlorophenyl)propanenitrile CAS No. 61698-06-4

3-(2,6-Dichlorophenyl)propanenitrile

Cat. No.: B3371054
CAS No.: 61698-06-4
M. Wt: 200.06 g/mol
InChI Key: OKJBFZSVXLUOBS-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)propanenitrile, with the CAS Registry Number 61698-06-4, is an organic compound featuring a propanenitrile chain linked to a 2,6-dichlorophenyl group. This structure classifies it as a benzyl nitrile derivative, characterized by the molecular formula C 9 H 7 Cl 2 N and a molecular weight of 200.06 g/mol . This compound serves as a versatile chemical building block or synthetic intermediate in organic chemistry and pharmaceutical research. The nitrile functional group (-C≡N) is a key precursor that can be transformed into other valuable functional groups, such as carboxylic acids, amides, or amines, enabling the construction of more complex molecular architectures. The presence of the 2,6-dichlorophenyl moiety can influence the compound's steric and electronic properties, making it a valuable scaffold for developing target molecules in medicinal chemistry and materials science. Its primary research value lies in its application in multi-step synthetic routes. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate precautions; consult the Safety Data Sheet for detailed hazard and handling information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,6-dichlorophenyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJBFZSVXLUOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 2,6 Dichlorophenyl Propanenitrile

Classical Cyanation Approaches and Their Evolution

Traditional methods for introducing a cyano group onto an aromatic ring, while foundational, often require harsh conditions and stoichiometric amounts of toxic reagents. Over the years, these methods have been refined to improve yields, safety, and substrate scope.

Modified Sandmeyer Reactions

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a variety of functionalities, including nitriles, via a diazonium salt intermediate. organic-chemistry.org In its classic form for cyanation, an aryl amine is treated with a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid to form an arenediazonium salt. This salt is then reacted with a copper(I) cyanide salt to yield the corresponding aryl nitrile. organic-chemistry.orgnih.gov

The synthesis of a precursor like 2,6-dichlorobenzonitrile (B3417380) via this route would start from 2,6-dichloroaniline. The evolution of this reaction has focused on mitigating the risks associated with highly toxic copper cyanide and improving the reaction's efficiency. Modifications include the use of different copper catalysts and ligands, as well as the development of one-pot procedures. nih.gov More recent advancements have even explored using non-metallic cyanide sources like acetonitrile (B52724) in palladium-catalyzed Sandmeyer-type reactions, which significantly reduces the toxicity profile of the process. rsc.org

Table 1: Comparison of Classical and Modified Sandmeyer Reaction Conditions

FeatureClassical Sandmeyer ReactionModified Sandmeyer Protocols
Cyanide Source Stoichiometric CuCNCatalytic Copper; Alternative sources (e.g., K₄[Fe(CN)₆], TMSCN)
Catalyst Copper(I) salt (stoichiometric)Copper complexes with ligands; Other transition metals (e.g., Pd)
Conditions Often requires strongly acidic conditionsMilder conditions, one-pot procedures, use of ionic liquids
Safety Profile High toxicity due to free cyanide and copper saltsReduced toxicity with less hazardous cyanide sources and catalytic reagents

Rosenmund–von Braun Reaction Protocols

Originally discovered in the early 20th century, the protocol has seen significant evolution. wikipedia.org The initial harsh conditions (up to 200°C) and the use of excess copper cyanide made product purification difficult and limited functional group tolerance. organic-chemistry.org Improvements have included the use of ionic liquids as solvents, which can facilitate the reaction under milder conditions, and the development of protocols that use only catalytic amounts of copper. wikipedia.orgnih.gov The mechanism is thought to proceed through the oxidative addition of the aryl halide to the copper catalyst, forming a Cu(III) intermediate, which then undergoes reductive elimination to form the aryl nitrile. organic-chemistry.org

Dehydration of Aldoximes and Amides

An alternative strategy to form the nitrile group is through the dehydration of a suitable precursor, such as a primary amide or an aldoxime. This approach avoids the direct use of toxic cyanide salts in the final step.

For the synthesis of 3-(2,6-dichlorophenyl)propanenitrile (B2490561), this would involve the dehydration of 3-(2,6-dichlorophenyl)propanamide. This transformation is commonly achieved using strong dehydrating agents like phosphorus(V) oxide (P₄O₁₀), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). The reaction involves heating a mixture of the amide and the dehydrating agent, followed by distillation of the liquid nitrile product.

Similarly, an aldoxime can be converted to a nitrile. The synthesis would start from 3-(2,6-dichlorophenyl)propanal, which is first converted to its aldoxime with hydroxylamine (B1172632). Subsequent dehydration, which can be accomplished with a wide variety of reagents, yields the target nitrile. Biocatalytic methods using aldoxime dehydratase enzymes have also emerged as a green alternative, operating under mild conditions.

Transition Metal-Catalyzed Cyanation Strategies

The limitations of classical methods, such as high temperatures and poor functional group tolerance, have driven the development of more robust and versatile transition metal-catalyzed reactions, with palladium being the most extensively studied metal. nih.gov

Palladium-Catalyzed Protocols for Aryl Halides

Palladium-catalyzed cyanation has become a premier method for synthesizing aryl nitriles from aryl halides (chlorides, bromides, iodides) and triflates. nih.gov These reactions generally proceed under much milder conditions than their classical counterparts and exhibit superior functional group tolerance. nih.gov A key challenge in palladium-catalyzed cyanation is the tendency of the cyanide anion to poison the palladium catalyst, deactivating it and halting the catalytic cycle. nih.gov

To overcome this, several strategies have been developed:

Cyanide Sources: Using less soluble cyanide salts like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) helps maintain a low concentration of free cyanide in the solution, preventing catalyst deactivation. researchgate.netorganic-chemistry.org K₄[Fe(CN)₆] is particularly advantageous due to its low toxicity. researchgate.netmit.edu

Ligand Development: The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., dppf, XPhos) or N-heterocyclic carbenes (NHCs) is crucial. nih.govresearchgate.net These ligands stabilize the active palladium(0) species and facilitate the key steps of the catalytic cycle. For sterically hindered substrates like 2,6-disubstituted aryl halides, specialized ligands have enabled successful cyanation where other systems fail. nih.govacs.org

Catalyst Systems: Pre-formed catalysts, such as palladacycles, can prevent catalyst poisoning during the initial formation of the active species and allow for lower catalyst loadings and faster reactions. nih.govmit.edu The use of heterogeneous catalysts like palladium on carbon (Pd/C) simplifies product purification and catalyst recycling. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cyanation Components

ComponentRole & ExamplesRationale for Use
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PalladacyclesPrecursors to the active Pd(0) catalyst. Palladacycles can offer enhanced stability and activity. nih.gov
Ligand Phosphines (dppf, XPhos), N-Heterocyclic Carbenes (NHCs)Stabilizes Pd(0), promotes oxidative addition and reductive elimination. nih.govresearchgate.netnih.gov
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆], KCN, NaCNProvides the cyano group. Zn(CN)₂ and K₄[Fe(CN)₆] are less toxic and help prevent catalyst poisoning. researchgate.net
Solvent DMF, DMAc, Dioxane, TolueneDissolves reactants and influences reaction rate and solubility of the cyanide source. nih.govorganic-chemistry.org
Base K₂CO₃, KOAcOften required for catalyst activation and to neutralize any acid formed. researchgate.net

The generally accepted mechanism for palladium-catalyzed cyanation involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation (or salt metathesis), and reductive elimination. researchgate.net

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex (Pd(0)Lₙ). csbsju.eduuvic.ca This step involves the cleavage of the carbon-halogen bond and forms a palladium(II) intermediate (Ar-Pd(II)(X)Lₙ). For aryl chlorides, particularly those that are electron-rich or sterically hindered like a 2,6-dichloroaryl system, this step is often the rate-determining step of the entire cycle and can be challenging. researchgate.netuwindsor.ca The choice of a sufficiently electron-rich and sterically appropriate ligand is critical to facilitate this transformation. uwindsor.ca

Transmetalation/Salt Metathesis: The halide on the palladium(II) complex is then exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]). This forms a key arylpalladium(II) cyanide intermediate (Ar-Pd(II)(CN)Lₙ).

Reductive Elimination: This is the final, product-forming step where the aryl group and the cyanide group couple to form the aryl nitrile (Ar-CN). wikipedia.org This process regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. While oxidative addition is often rate-limiting for aryl chlorides, some studies have shown that for cyanation, reductive elimination can be the slow step. acs.org Interestingly, unlike many other cross-coupling reactions, the reductive elimination of aryl nitriles can be accelerated by electron-donating groups on the aryl ring. researchgate.net The transition state for this step is believed to be a three-coordinate palladium complex. nih.govumb.edu

Nickel-Catalyzed Transformations

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often offering complementary reactivity and being more cost-effective. semanticscholar.org In the context of nitrile synthesis, nickel catalysis has been successfully employed for the cyanation of a wide range of substrates, including challenging aryl chlorides and alkyl halides.

Photoredox-Catalyzed Cyanation Systems

A significant advancement in nickel catalysis is the development of photoredox-catalyzed cyanation reactions. chinesechemsoc.orgresearchgate.net These methods utilize visible light to drive the catalytic cycle, allowing for reactions to proceed under mild conditions, often at room temperature. chinesechemsoc.orgchinesechemsoc.org In a typical photoredox nickel-catalyzed cyanation, a photocatalyst absorbs light and transfers energy to the nickel complex, facilitating key steps in the catalytic cycle. chinesechemsoc.org

For the synthesis of aryl nitriles, a dual catalytic system employing a nickel catalyst and an iridium or organic photocatalyst has been shown to be highly effective. chinesechemsoc.orgchinesechemsoc.org These systems can overcome the high activation barriers associated with the cyanation of unreactive aryl halides. chinesechemsoc.org A proposed mechanism involves the excitation of the photocatalyst, which then engages in a single-electron transfer with a Ni(II)-aryl intermediate, generating a crucial Ni(III)-aryl species. This higher oxidation state intermediate readily undergoes reductive elimination to form the desired nitrile product. chinesechemsoc.orgchinesechemsoc.org While not specifically demonstrated for this compound, this methodology holds great promise for the cyanation of its precursors under exceptionally mild conditions. organic-chemistry.orgacs.org

Influence of Ni(II)/Ni(III) Species in Catalytic Cycles

The involvement of Ni(II) and Ni(III) species is a key feature of many modern nickel-catalyzed cross-coupling reactions, including cyanations. chinesechemsoc.orgchinesechemsoc.org The transient generation of Ni(III) intermediates is believed to be crucial for facilitating otherwise difficult bond-forming reductive elimination steps. chinesechemsoc.org In photoredox-catalyzed systems, the oxidation of a Ni(II) intermediate to a Ni(III) species by an excited-state photocatalyst is a key step that enables the catalytic cycle to proceed efficiently. chinesechemsoc.org

Even in the absence of a dedicated photocatalyst, some nickel-catalyzed cyanations are believed to proceed through pathways involving different nickel oxidation states. For instance, in the reductive cyanation of aryl halides, a Ni(0) species undergoes oxidative addition with the aryl halide to form a Ni(II) intermediate. This can then be further reduced to a Ni(I) species, which is a key player in the subsequent steps leading to the nitrile product. mdpi.com The ability to access these different oxidation states allows nickel catalysts to overcome challenges associated with substrate reactivity and catalyst deactivation. organic-chemistry.org

Copper-Catalyzed Cyanation Techniques

Copper-catalyzed cyanation, particularly the Rosenmund-von Braun reaction, is a classical method for the synthesis of aryl nitriles. organic-chemistry.org However, traditional protocols often require harsh reaction conditions and stoichiometric amounts of copper cyanide. Modern advancements have led to the development of catalytic copper-based systems that operate under milder conditions and with a broader substrate scope. organic-chemistry.orgorganic-chemistry.orgtezu.ernet.in

A significant improvement in copper-catalyzed cyanation involves the use of co-catalysts and ligands to enhance the reactivity and stability of the copper catalyst. For instance, a domino halide exchange-cyanation procedure has been developed for aryl bromides, where a catalytic amount of copper iodide is used in conjunction with potassium iodide and a diamine ligand. organic-chemistry.org This method allows for the in situ generation of a more reactive aryl iodide intermediate, which then undergoes cyanation.

The choice of the cyanide source is also critical in copper-catalyzed reactions. While traditional methods use toxic metal cyanides, newer protocols have explored the use of less toxic alternatives like acetone (B3395972) cyanohydrin. orgsyn.orgorgsyn.org The use of catalytic amounts of copper and milder cyanide sources makes these methods more attractive from both a practical and environmental perspective. These techniques could be readily applied to the synthesis of this compound from a suitable precursor like 2-(2,6-dichlorophenyl)ethyl bromide.

Table 2: Copper-Catalyzed Cyanation of Aryl and Alkenyl Halides

Substrate TypeCopper SourceLigandCyanide SourceTemperature (°C)Yield (%)Reference
Aryl BromidesCuIDiamineNaCN110Good to Excellent organic-chemistry.org
Alkenyl IodidesCuI1,10-PhenanthrolineAcetone cyanohydrin110Good to Excellent orgsyn.org
Aryl BromidesCuI1-ButylimidazoleAcetone cyanohydrin110Good to Excellent tezu.ernet.in

This table presents data for analogous reactions to illustrate the conditions for copper-catalyzed cyanation.

Emerging and Sustainable Synthesis Pathways

In recent years, there has been a growing emphasis on the development of more sustainable and atom-economical synthetic methods. In the context of nitrile synthesis, C–H activation strategies are at the forefront of these efforts.

C–H Cyanation Approaches

Recent studies have demonstrated the feasibility of direct C–H cyanation of arenes using photoredox catalysis. nih.gov In one such system, an acridinium (B8443388) photoredox catalyst was used to activate the arene towards cyanation with trimethylsilyl (B98337) cyanide under an aerobic atmosphere at room temperature. nih.gov This method was shown to be compatible with a range of electron-donating and electron-withdrawing groups on the aromatic ring.

Another approach involves the use of transition metal catalysts, such as rhodium, to direct the C–H cyanation of arenes. researchgate.net While these methods often require a directing group to achieve regioselectivity, they highlight the potential of C–H activation for nitrile synthesis. The development of new catalytic systems that can achieve C–H cyanation at unactivated positions will be a major breakthrough in the synthesis of compounds like this compound.

Tandem Reaction Sequences for Nitrile Formation

Tandem reactions, or cascade reactions, offer an elegant approach to nitrile synthesis by combining multiple bond-forming events in a single operation without isolating intermediates. princeton.edu This strategy enhances efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. princeton.edu For the synthesis of aryl nitriles, tandem processes can be designed to construct the nitrile group from various precursors. organic-chemistry.org

A common tandem approach involves the in-situ formation and subsequent dehydration of an aldoxime. rsc.orgpressbooks.pub Aldehydes can be condensed with a hydroxylamine source, and the resulting aldoxime is immediately converted to the nitrile using a dehydrating agent in the same pot. rsc.orgresearchgate.net For a compound like this compound, a plausible precursor would be 3-(2,6-Dichlorophenyl)propanal.

Another powerful tandem strategy involves Michael addition followed by an intramolecular cyclization. nih.govacs.org While this is often used for creating cyclic structures, the principles of sequential reaction design are broadly applicable. For instance, a tandem sequence could involve the conjugate addition of a cyanide equivalent to an α,β-unsaturated precursor, followed by further functionalization.

Researchers have also developed chemo-enzymatic tandem cascades. These systems bridge chemical and biological catalysis to achieve transformations not easily accessible by either method alone. rsc.org For example, an aldehyde can be chemically converted to an aldoxime, which is then subjected to an aldoxime dehydratase enzyme to furnish the nitrile. rsc.orgnih.gov

Table 1: Examples of Tandem Reactions for Nitrile Synthesis

Precursor TypeReagents/CatalystsReaction TypeProductRef.
AldehydesHydroxylamine, Dehydrating Agent (e.g., SOCl₂, POCl₃)Oximation-DehydrationNitrile pressbooks.pub
AlcoholsNH₃, O₂, Catalyst (e.g., CuI/TEMPO)Aerobic Dehydrogenation CascadeNitrile organic-chemistry.org
Carboxylic AcidsN-Cyano-N-aryl-arylsulfonamide, Iron CatalystDeoxynitrogenationNitrile organic-chemistry.org
gem-Diactivated AcrylonitrilesTMSCN, DBUMichael Addition/Nitrile-to-Nitrile Condensation2-Amino-NH-pyrrole acs.org

Transnitrilation Methodologies

Transnitrilation is a method where a cyano group is transferred from a donor molecule to an acceptor, typically an organometallic species. nih.govresearchgate.net This approach avoids the use of highly toxic cyanide reagents like HCN or metal cyanides. researchgate.netorganic-chemistry.org A notable and practical transnitrilation reagent is dimethylmalononitrile (B1205571) (DMMN). nih.govorganic-chemistry.org

The reaction typically involves the generation of an aryl Grignard or aryllithium reagent from a corresponding aryl halide. researchgate.net This organometallic intermediate then attacks one of the nitrile groups of DMMN. The resulting imine adduct undergoes a retro-Thorpe fragmentation, yielding the desired aryl nitrile and a stable malononitrile (B47326) anion byproduct. nih.govacs.org This method is valued for its mild reaction conditions and tolerance for sterically hindered substrates, which would be relevant for the synthesis of nitriles with the bulky 2,6-dichlorophenyl group. nih.govresearchgate.net

The process can be summarized as follows:

Organometallic Formation: An aryl halide (e.g., 1-bromo-2,6-dichlorobenzene) reacts with a metal like magnesium or lithium to form an aryl Grignard or aryllithium reagent.

Nucleophilic Addition: The aryl organometallic attacks the electrophilic carbon of a nitrile in DMMN.

Retro-Thorpe Fragmentation: The intermediate imine adduct collapses, transferring the cyano group to the aryl ring and releasing a stabilized carbanion. acs.org

Computational studies have supported the energetic favorability of the retro-Thorpe fragmentation step, which drives the reaction to completion. nih.govacs.org

Biomass-Derived Precursors in Nitrile Synthesis

The conversion of renewable biomass into valuable chemicals is a cornerstone of green chemistry. dntb.gov.ua Several biomass-derived platform chemicals, such as aldehydes obtained from lignin (B12514952) or furfural, can serve as precursors for nitrile synthesis. researchgate.netresearchgate.netlidsen.com The key is to develop catalytic pathways that efficiently convert these oxygen-rich, functionalized molecules into nitriles.

One prominent strategy is the one-pot conversion of biomass-derived aldehydes into nitriles. lidsen.com This often involves a tandem reaction where the aldehyde is first converted to an oxime with hydroxylamine, which is then dehydrated to the nitrile. researchgate.netlidsen.com For example, vanillin, a lignin-derived aldehyde, can be efficiently converted to its corresponding nitrile using this method. lidsen.com Catalytic fast pyrolysis of biomass in the presence of ammonia (B1221849) over specific catalysts like Ga/HZSM-5 is another route to produce simple nitriles like acetonitrile. dntb.gov.ua

While direct synthesis of this compound from biomass is not a direct route, the methodologies being developed for biomass conversion are significant. The synthesis of aromatic nitriles from bio-derived building blocks demonstrates the potential to create more complex structures through subsequent C-C bond-forming reactions, contributing to a more sustainable chemical industry. nih.govdntb.gov.ua

Table 2: Synthesis of Nitriles from Biomass-Derived Precursors

Biomass PrecursorReactionCatalyst/ReagentProduct TypeRef.
Aldehydes/KetonesTandem Oximation/DehydrationTriphosgene, Hydroxylamine HClAromatic/Aliphatic Nitriles researchgate.netlidsen.com
Cellulose/Raw BiomassCatalytic Fast Pyrolysis with NH₃Ga/HZSM-5Acetonitrile dntb.gov.ua
FuransThermo-catalytic Conversion with NH₃ZeolitesIndoles (N-Heterocycles) dntb.gov.ua

Stereochemical Control in Propanenitrile Synthesis

Achieving stereochemical control in the synthesis of substituted propanenitriles is crucial when the target molecule has potential biological activity. This involves creating one or more stereocenters with a specific configuration. Strategies typically rely on substrate control, auxiliary control, or asymmetric catalysis. youtube.com

For a molecule like this compound, a stereocenter could be introduced at the C2 or C3 position of the propanenitrile chain if an additional substituent were present. Asymmetric synthesis of alkyl nitriles has been achieved by merging photoredox catalysis with asymmetric copper catalysis, starting from achiral carboxylic acids. organic-chemistry.org

Diastereoselective Synthesis of Related Structures

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. A powerful method for achieving this in nitrile-containing compounds is the tandem Michael addition/intramolecular cyclization. nih.gov In these reactions, a nucleophile adds to an α,β-unsaturated system, creating one stereocenter, and a subsequent intramolecular reaction sets a second stereocenter in a controlled spatial relationship to the first. nih.gov

For example, the reaction of activated methylenes with a 2-dicyanovinyl-1,4-dihydropyridine reagent proceeds via a highly diastereoselective tandem Michael addition/amino-nitrile cyclization, leading to dihydroindolizine structures. nih.gov Although this example leads to a heterocyclic system, the underlying principle of using a tandem reaction to set multiple stereocenters is a key strategy in modern organic synthesis. The stereochemical outcome is often dictated by the formation of the most stable chair-like transition state, which minimizes steric interactions.

Influence of Dichlorophenyl Substitution on Stereochemistry

The 2,6-dichlorophenyl group is a sterically demanding substituent. The two chlorine atoms in the ortho positions of the phenyl ring create significant steric hindrance, which can profoundly influence the stereochemical course of a reaction. This steric bulk can be exploited to achieve high levels of stereocontrol.

In reactions involving a prochiral center adjacent to the dichlorophenyl ring, the substituent can effectively block one face of the molecule from attack by a reagent. youtube.com This facial selectivity forces the reagent to approach from the less hindered side, resulting in a high preference for one stereoisomer. For instance, in a nucleophilic addition to a carbonyl or imine adjacent to the 2,6-dichlorophenyl group, the stereochemical outcome would be heavily biased by the steric shield provided by the ortho-chloro substituents. This principle is fundamental in substrate-controlled stereoselective reactions. youtube.com While specific studies on the diastereoselective synthesis of this compound derivatives are not widely reported, the known behavior of this bulky aromatic group allows for predictable control in asymmetric transformations.

Chemical Reactivity and Mechanistic Investigations of 3 2,6 Dichlorophenyl Propanenitrile

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. docbrown.info This electrophilicity is the basis for its most common and synthetically useful transformations.

The chemistry of the nitrile group is analogous to that of a carbonyl group, readily undergoing nucleophilic addition. Strong, anionic nucleophiles can add directly to the electrophilic carbon of the nitrile. For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can attack the nitrile carbon to form an intermediate imine salt. Subsequent acidic workup protonates this intermediate, which then hydrolyzes to form a ketone. This provides a powerful method for carbon-carbon bond formation.

Weaker, neutral nucleophiles generally require acid catalysis to activate the nitrile. Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating attack by nucleophiles such as water or alcohols.

The conversion of nitriles to carboxylic acids is a fundamental transformation known as hydrolysis. weebly.com This reaction can be performed under either acidic or basic conditions, typically requiring heat. libretexts.orgweebly.com In both pathways, the reaction proceeds through an amide intermediate, 3-(2,6-dichlorophenyl)propanamide. chemistrysteps.com

Acid-Catalyzed Hydrolysis : When 3-(2,6-dichlorophenyl)propanenitrile (B2490561) is heated under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, it undergoes hydrolysis. libretexts.orggoogle.com The nitrile is first protonated, activating it for nucleophilic attack by water. chemistrysteps.com A series of proton transfers leads to the formation of the intermediate amide, which is then further hydrolyzed under the acidic conditions to yield 3-(2,6-dichlorophenyl)propanoic acid and an ammonium (B1175870) salt. chemistrysteps.comsavemyexams.com

Base-Catalyzed Hydrolysis : Alternatively, heating the nitrile with a strong aqueous base like sodium hydroxide (B78521) initiates hydrolysis. weebly.com The hydroxide ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com Proton transfers involving the solvent lead to the formation of the amide intermediate. chemistrysteps.comweebly.com Continued hydrolysis of the amide under basic conditions yields the carboxylate salt, in this case, sodium 3-(2,6-dichlorophenyl)propanoate, and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid to protonate the carboxylate ion. libretexts.org

The nitrile group can be reduced to a primary amine, 3-(2,6-dichlorophenyl)propan-1-amine, through the addition of two equivalents of hydrogen across the triple bond. This transformation can be accomplished using various reducing agents, including chemical hydrides and catalytic hydrogenation. youtube.comchemguide.co.uk While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, catalytic methods are often preferred in industrial settings. chemguide.co.uk

Catalytic hydrogenation involves the reaction of the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk This method is a cornerstone of amine synthesis due to its efficiency and cleaner reaction profiles. researchgate.net A variety of precious metal catalysts are effective, with reaction conditions being adaptable to optimize yield and selectivity. chemguide.co.uknih.gov The primary challenge is often preventing the formation of secondary and tertiary amine byproducts. nih.gov

Below is a table summarizing common catalytic systems applicable to the reduction of this compound.

CatalystTypical ConditionsExpected ProductNotes
Palladium on Carbon (Pd/C)H₂ (e.g., 6 bar), 30-80°C, Solvent (e.g., Dichloromethane/Water), Acidic Additive3-(2,6-Dichlorophenyl)propan-1-amineAcidic additives can improve selectivity for the primary amine. nih.gov
Platinum on Carbon (Pt/C)H₂ gas, Elevated temperature and pressure3-(2,6-Dichlorophenyl)propan-1-aminePlatinum catalysts are highly active for nitrile reduction. researchgate.net
Raney Nickel (Raney Ni)H₂ gas, Elevated temperature and pressure, Solvent (e.g., Ethanol)3-(2,6-Dichlorophenyl)propan-1-amineA widely used, cost-effective catalyst for industrial nitrile hydrogenation. chemguide.co.ukmdpi.com
Rhodium on Carbon (Rh/C)H₂ gas, Elevated temperature and pressure3-(2,6-Dichlorophenyl)propan-1-amineRhodium is another effective precious metal catalyst for this transformation. researchgate.net

The use of non-precious metal catalysts, particularly those based on cobalt, is of significant interest for sustainable chemical synthesis. rsc.orgresearchgate.net Cobalt-based systems have proven effective for the reduction of nitriles to primary amines, often exhibiting high selectivity. organic-chemistry.org

One common method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a cobalt salt, such as cobalt(II) chloride (CoCl₂). This combination generates a species in situ that can selectively reduce the nitrile group. youtube.com Another approach utilizes cobalt(II) pivalate (B1233124) [Co(OPiv)₂] as a catalyst in hydrosilylation reactions, which convert the nitrile to a silylated amine that can be easily hydrolyzed to the primary amine. organic-chemistry.org These methods provide valuable alternatives to precious metal catalysts and strong hydride reagents like LiAlH₄.

Reactivity of the Dichlorophenyl Moiety

The dichlorophenyl ring in this compound is generally unreactive towards typical electrophilic aromatic substitution. This low reactivity is due to two main factors:

Inductive and Resonance Effects of Chlorine : The two chlorine atoms are strongly electron-withdrawing through the inductive effect due to their high electronegativity. While they can donate electron density through resonance, the inductive effect dominates, deactivating the ring towards attack by electrophiles.

Deactivating Substituent : The propanenitrile group attached to the ring is also electron-withdrawing and deactivating.

The combination of these deactivating groups makes electrophilic substitution reactions, such as nitration or Friedel-Crafts alkylation, extremely difficult. The electron-withdrawing nature of the chloro-substituents also enhances the acidity of the aromatic protons. nih.gov While nucleophilic aromatic substitution (SNAAr) can occur on highly electron-deficient aromatic rings, the conditions required are typically harsh (high temperature and pressure), and reaction at the more accessible nitrile functional group is kinetically favored under most conditions.

Electrophilic Aromatic Substitution Potentials (Theoretical)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The feasibility and regioselectivity of such reactions on this compound are profoundly influenced by the electronic properties of its substituents. The two chlorine atoms and the propanenitrile group are all electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic attack.

The directing effects of the substituents can be predicted by considering their individual influences. The two chlorine atoms are ortho, para-directing, while the alkylnitrile group is generally considered to be meta-directing. However, due to the strong deactivating nature of the two ortho-chlorine atoms, the positions para to them (positions 4 and 6) are the most likely sites for substitution, should a reaction occur under forcing conditions. The position meta to the propanenitrile group (position 4) coincides with one of these less deactivated positions.

To quantify the deactivating effect, Hammett constants (σ) can be utilized. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

Hammett Constants for Relevant Substituents

Substituentσ_metaσ_para
-Cl0.370.23
-CH2CH2CN (estimated)~0.1~0.15

Note: The values for the -CH2CH2CN group are estimated based on related alkyl and cyano groups.

The positive values for the chloro and estimated cyanoalkyl groups indicate their electron-withdrawing nature, which increases the activation energy for electrophilic attack and thus slows down the reaction rate compared to unsubstituted benzene.

Influence of Halogenation on Ring Activation/Deactivation

The presence of two chlorine atoms on the phenyl ring of this compound has a dominant influence on its reactivity in electrophilic aromatic substitution reactions. Chlorine, being a halogen, exhibits a dual electronic effect: it is inductively electron-withdrawing (-I effect) due to its high electronegativity, and it is capable of resonance electron donation (+R effect) through its lone pairs.

Consequently, this compound is expected to be significantly less reactive in electrophilic aromatic substitution reactions than benzene or even monochlorobenzene. Reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation would likely require harsh reaction conditions, such as high temperatures and strong Lewis acid catalysts, to proceed at a reasonable rate. The steric hindrance provided by the two ortho-chlorine atoms further contributes to the deactivation by impeding the approach of the electrophile to the adjacent carbon atoms.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, with a nitrile group positioned on a three-carbon chain attached to a substituted phenyl ring, presents the possibility for intramolecular cyclization reactions, particularly under basic conditions. One of the most relevant potential cyclization pathways is the Thorpe-Ziegler reaction. This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. wikipedia.orglscollege.ac.innumberanalytics.comchem-station.comyoutube.com While the parent compound is a mononitrile, derivatives containing a second nitrile group could potentially undergo this transformation.

For this compound itself, a plausible intramolecular reaction would be a base-catalyzed cyclization to form a substituted dihydronaphthalene derivative. This would involve the deprotonation of the carbon alpha to the nitrile group, followed by nucleophilic attack of the resulting carbanion onto the aromatic ring. However, the strong deactivation of the ring by the two chlorine atoms makes this type of intramolecular Friedel-Crafts-type alkylation challenging.

Another possibility involves the participation of one of the ortho-chloro substituents. Under specific conditions, such as the presence of a strong base, an intramolecular nucleophilic aromatic substitution (SNAr) could potentially occur, where the carbanion generated at the benzylic position displaces one of the chlorine atoms to form a five-membered ring. However, the formation of a five-membered ring through this pathway would be sterically strained.

Rearrangement pathways for this compound are not widely documented. Under radical conditions or high temperatures, rearrangements involving the propanenitrile side chain or the phenyl ring could be envisaged, but these are speculative without specific experimental evidence.

Radical-Mediated Transformations

The presence of benzylic hydrogens and carbon-halogen bonds in this compound suggests potential reactivity under radical conditions. Radical-mediated transformations could be initiated by the abstraction of a hydrogen atom from the carbon adjacent to the phenyl ring (the benzylic position) or by the homolytic cleavage of a carbon-chlorine bond.

Radical cyclization is a powerful method for the formation of cyclic compounds. beilstein-journals.org For a derivative of this compound, a radical generated at the benzylic position could potentially add to the nitrile group, although this is less common. More plausibly, a radical at the terminus of a modified side chain could cyclize onto the aromatic ring.

The carbon-chlorine bonds, particularly in the ortho positions, can also participate in radical reactions. For instance, under reductive conditions using a radical initiator, one of the chlorine atoms could be replaced by a hydrogen atom. Conversely, radical-initiated arylation or alkylation at the aromatic ring could be possible, though the steric hindrance from the existing substituents would likely direct incoming radicals to the less hindered positions.

Polymerization Phenomena of Nitrile Compounds

Nitrile-containing compounds, such as acrylonitrile, are well-known monomers for polymerization reactions, typically proceeding via radical or anionic mechanisms to form polymers with a poly(acrylonitrile) backbone. youtube.comresearchgate.netrsc.orgyoutube.comyoutube.comyoutube.comyoutube.com The polymerization of this compound is not specifically documented in the literature, but some predictions can be made based on its structure.

In a radical polymerization scenario, the bulky 2,6-dichlorophenyl group would exert significant steric hindrance around the propagating radical center. This steric bulk would likely decrease the rate of polymerization compared to smaller monomers like acrylonitrile. The resulting polymer would be expected to have a unique microstructure due to the restricted rotation around the polymer backbone.

Anionic polymerization of nitriles is also a known process. semanticscholar.orgwikipedia.orgrsc.org The electron-withdrawing nature of the dichlorophenyl group could potentially stabilize a carbanionic intermediate, making anionic polymerization a feasible route. However, the steric hindrance would again play a crucial role in the kinetics of the polymerization. The initiator used for anionic polymerization would need to be carefully selected to avoid side reactions with the nitrile group or the aryl halides.

It is also conceivable that under certain catalytic conditions, the nitrile group itself could undergo polymerization through a different mechanism, leading to the formation of a polymer with a conjugated C=N backbone. However, this type of polymerization is less common for simple nitriles and would likely require specific catalysts.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural determination of organic molecules like 3-(2,6-Dichlorophenyl)propanenitrile (B2490561). By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, enabling the piecing together of the molecular puzzle.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical shifts, multiplicities (splitting patterns), and integrals of its hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

The protons on the dichlorophenyl ring are anticipated to appear in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. Due to the symmetrical 2,6-substitution pattern, the three aromatic protons will likely exhibit a characteristic splitting pattern. The proton at the 4-position would appear as a triplet, while the two equivalent protons at the 3- and 5-positions would appear as a doublet.

The aliphatic protons of the propanenitrile chain will be found in the upfield region of the spectrum. The two methylene (B1212753) groups (-CH₂-CH₂-CN) will give rise to two distinct signals, both expected to be triplets due to coupling with each other. The methylene group adjacent to the aromatic ring (Ar-CH₂) would be expected around δ 3.0-3.2 ppm, while the methylene group adjacent to the nitrile group (-CH₂-CN) would be shifted further downfield, typically in the range of δ 2.5-2.7 ppm.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
H-3', H-5'7.3-7.5Doublet
H-4'7.1-7.3Triplet
Ar-CH₂3.0-3.2Triplet
CH₂-CN2.5-2.7Triplet

This table presents predicted values based on known spectroscopic data for similar chemical structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The carbon atom of the nitrile group (C≡N) is typically found in the range of δ 115-125 ppm. The carbons of the dichlorophenyl ring will appear in the aromatic region (δ 120-140 ppm). The carbon atom directly bonded to the chlorine atoms (C-2' and C-6') will be significantly deshielded. The quaternary carbon (C-1') will also have a characteristic chemical shift. The aliphatic carbons of the propanenitrile side chain will appear in the upfield region of the spectrum, generally between δ 20 and 40 ppm.

Carbon Assignment Predicted Chemical Shift (ppm)
C≡N118-122
C-1'135-138
C-2', C-6'133-136
C-4'128-131
C-3', C-5'127-130
Ar-CH₂30-35
CH₂-CN15-20

This table presents predicted values based on known spectroscopic data for similar chemical structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show a cross-peak between the two methylene groups of the propanenitrile chain, confirming their connectivity. It would also show correlations between the adjacent protons on the dichlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the Ar-CH₂ group would show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the protons of the Ar-CH₂ group would show a correlation to the C-1' and C-2'/C-6' carbons of the aromatic ring, as well as to the carbon of the adjacent CH₂-CN group and the nitrile carbon.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of this compound would display several characteristic absorption bands.

The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-to-strong band in the region of 2240-2260 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene groups will be observed just below 3000 cm⁻¹. The C-C stretching vibrations of the aromatic ring will be seen in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations of the dichlorophenyl group are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050-3150Medium
Aliphatic C-H Stretch2850-2960Medium
C≡N Stretch2240-2260Sharp, Medium-Strong
Aromatic C=C Stretch1400-1600Medium
CH₂ Bend1430-1470Medium
C-Cl Stretch600-800Strong

This table presents predicted values based on known spectroscopic data for similar chemical structures. Actual experimental values may vary.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. For this compound, the C≡N stretching vibration, which is prominent in the IR spectrum, would also be expected to show a strong signal in the Raman spectrum. The symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum than in the IR spectrum. The C-Cl stretching vibrations would also be observable.

Due to a lack of specific experimental Raman data for this compound in the public domain, a detailed analysis and data table cannot be provided at this time. However, based on the principles of Raman spectroscopy, it would be a valuable tool for confirming the presence of the key functional groups and for providing a more complete vibrational analysis of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone in the analysis of "this compound," offering precise molecular weight determination and structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like nitriles, allowing for the generation of intact molecular ions with minimal fragmentation in a single-stage mass spectrometry experiment. nih.gov The ionization process can be conducted in both positive (ES+) and negative (ES-) ion modes. nih.gov For "this compound," with its nitrogen-containing nitrile group, protonation to form [M+H]⁺ adducts is readily achievable in positive ion mode. nih.govnih.gov In negative ion mode, deprotonation can lead to the formation of [M-H]⁻ ions. uni.lu

The analysis of "this compound" by ESI-MS would be expected to show prominent peaks corresponding to various adducts of the molecule. Predicted data indicates the likely observation of several common adducts, which are invaluable for confirming the molecular identity of the compound. uni.lu

Table 1: Predicted ESI-MS Adducts for this compound

Adduct Type Predicted m/z
[M+H]⁺ 200.00284
[M+Na]⁺ 221.98478
[M-H]⁻ 197.98828
[M+NH₄]⁺ 217.02938
[M+K]⁺ 237.95872
[M]⁺ 198.99501

Data sourced from predicted values. uni.lu

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous identification of compounds by providing highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govnih.gov This level of precision allows for the determination of the elemental composition of a molecule from its exact mass. nih.gov For "this compound" (molecular formula C₉H₇Cl₂N), HRMS is critical for distinguishing it from other compounds with the same nominal mass.

The monoisotopic mass of "this compound" is predicted to be 198.99556 Da. uni.lu HRMS analysis would be expected to confirm this with a high degree of accuracy. The presence of two chlorine atoms also imparts a characteristic isotopic pattern, which would be clearly resolved by HRMS and serve as an additional point of confirmation.

Table 2: Predicted Exact Masses for this compound Adducts

Adduct Type Predicted Exact Mass (m/z)
[M+H]⁺ 200.00284
[M+Na]⁺ 221.98478
[M-H]⁻ 197.98828

Data sourced from predicted values. uni.lu

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. bldpharm.comresearchgate.net This technique is essential for the analysis of "this compound" in complex mixtures, allowing for its separation from impurities and other components before detection by the mass spectrometer. bldpharm.com

A typical LC-MS method for a compound like "this compound" would likely employ a reverse-phase column, such as a C18, cyanopropyl (CN), or pentafluorophenylpropyl (PFPP) stationary phase. researchgate.net The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724), often with a small amount of an acid such as formic acid to promote protonation and improve peak shape and ionization efficiency in ESI-MS. nist.gov Gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure efficient elution of the compound from the column.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly UV-Vis spectroscopy, provides information about the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. nist.gov

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique can elucidate bond lengths, bond angles, and intermolecular interactions, providing a complete picture of the molecule's solid-state conformation. researchgate.net

As of the latest review of available literature, no public crystallographic data, such as a Crystallographic Information File (CIF), for "this compound" has been found. The determination of its crystal structure would require single-crystal X-ray diffraction analysis. Such an analysis would provide key structural parameters.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Formic acid

Single Crystal X-ray Crystallography

Single Crystal X-ray Crystallography (SCXRD) stands as the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of spots, and by measuring the angles and intensities of this diffraction, a detailed model of the electron density within the crystal can be constructed. wikipedia.org From this electron density map, the precise positions of individual atoms, their chemical bonds, bond angles, and other detailed structural features can be determined. wikipedia.org

The initial and often most challenging step in SCXRD is growing a suitable crystal, which must be pure, well-ordered, and typically larger than 0.1 mm in all dimensions. wikipedia.org Once a suitable crystal is obtained and analyzed, the resulting data provides unambiguous information on the molecule's relative configuration. springernature.com

For a compound like this compound, a successful SCXRD analysis would yield precise data on its molecular geometry. This includes the bond lengths between the atoms of the dichlorophenyl ring, the propanenitrile chain, and the spatial orientation of the nitrile group relative to the aromatic ring. This information is crucial for understanding intermolecular interactions, such as π-π stacking or other non-covalent interactions, which dictate how the molecules pack together in the crystal lattice. This packing arrangement influences the material's bulk properties, including its melting point and solubility.

While specific crystallographic data for this compound is not publicly available in the searched sources, a hypothetical data table from such an analysis would look like the following:

Table 1: Hypothetical Single Crystal X-ray Crystallography Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 12.789
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1054.7
Z (Molecules/Unit Cell) 4
Density (calculated) (g/cm³) 1.415

| R-factor (%) | 4.2 |

This table is for illustrative purposes only, representing the type of data obtained from an SCXRD experiment.

Thermogravimetric Analysis (TGA) for Decomposition Pattern Analysis

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides valuable information about the thermal stability and decomposition characteristics of a material. A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The temperature of the furnace is programmed to increase at a constant rate, and the sample's mass is continuously recorded.

For this compound, a TGA experiment would reveal its thermal stability range and the profile of its decomposition. As the sample is heated, it will eventually reach a temperature at which it begins to decompose, leading to a loss of mass. The TGA curve, a plot of mass versus temperature, would show one or more steps, with each step corresponding to a mass loss event. The onset temperature of the first decomposition step is often taken as an indicator of the material's thermal stability.

The analysis would determine the temperature ranges over which decomposition occurs and the percentage of mass lost at each stage. This can provide insights into the decomposition mechanism. For instance, the loss of specific fragments of the molecule might occur at distinct temperatures. The atmosphere within the furnace (e.g., inert like nitrogen, or oxidative like air) can be controlled to study its effect on the decomposition pathway. The final residual mass at the end of the experiment would also be determined.

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

Parameter Value
Heating Rate 10 °C/min
Atmosphere Nitrogen (N₂)
Onset Decomposition Temp. (T_onset) 250 °C
Decomposition Step 1 250 - 350 °C
Mass Loss (Step 1) 45%
Decomposition Step 2 350 - 500 °C
Mass Loss (Step 2) 30%

| Final Residue at 600 °C | 25% |

This table is for illustrative purposes only, representing the type of data obtained from a TGA experiment.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about the electronic nature of molecules. These methods, grounded in the principles of quantum mechanics, are used to determine molecular geometries, electronic properties, and various reactivity descriptors.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netmdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. nih.gov The process typically begins with geometry optimization, where the molecule's structure is computationally adjusted to find its most stable, lowest-energy conformation. researchgate.net For 3-(2,6-Dichlorophenyl)propanenitrile (B2490561), this involves calculating the optimal bond lengths, bond angles, and dihedral angles between the dichlorophenyl ring and the propanenitrile substituent.

ParameterDescription
Functional A key component of DFT that approximates the exchange-correlation energy. B3LYP is a common hybrid functional. nih.gov
Basis Set A set of mathematical functions used to build molecular orbitals. 6-311G(d,p) is a Pople-style basis set that provides a good level of accuracy. mdpi.com
Geometry Optimization A computational process to find the minimum energy structure of a molecule. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). chemrxiv.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. mdpi.comirjweb.com A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher reactivity. chemrxiv.org Conversely, a large gap implies greater stability. mdpi.com

This energy gap can be calculated using DFT methods and is instrumental in understanding intramolecular charge transfer. mdpi.comschrodinger.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this compound, the distribution of these orbitals would likely show the HOMO localized on the electron-rich dichlorophenyl ring and the LUMO potentially distributed across the nitrile group, which is an electron-withdrawing moiety. The analysis of the HOMO-LUMO gap provides insights into the molecule's potential for electronic transitions and its behavior in chemical reactions. schrodinger.com

OrbitalDescriptionSignificance
HOMO Highest energy molecular orbital containing electrons.Represents the molecule's ability to donate electrons (nucleophilicity).
LUMO Lowest energy molecular orbital without electrons.Represents the molecule's ability to accept electrons (electrophilicity).
Energy Gap (ΔE) The energy difference between the HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. schrodinger.com

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards charged reactants. mdpi.comuni-muenchen.de The MEP surface is color-coded to indicate different potential regions: red typically signifies areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com Green and yellow represent regions of neutral or near-zero potential.

Molecular Dynamics Simulations (Theoretical Application)

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing insights into conformational changes, molecular flexibility, and interactions with a solvent or other molecules. 193.6.1

For a molecule like this compound, a theoretical MD simulation could be employed to understand its conformational landscape. For example, it could reveal the rotational freedom around the C-C single bonds connecting the phenyl ring to the propanenitrile side chain. The simulation would show how the molecule behaves in a solution, illustrating the interactions between the solute and solvent molecules and the stability of different conformers. This information is particularly useful for understanding how the molecule might behave in a biological or chemical system, providing a dynamic picture that complements the static view from quantum chemical calculations. nih.gov

Intermolecular Interaction Analysis

The way molecules pack together in a solid state is determined by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structures and material properties.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is generated by partitioning the crystal's electron density into molecular fragments. The surface is colored based on different properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. researchgate.net Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. researchgate.net

Analysis ToolDescriptionInformation Gained
Hirshfeld Surface A 3D surface that visually represents intermolecular interactions by mapping properties like d_norm. researchgate.netIdentifies regions of close contact and the nature of intermolecular forces.
Fingerprint Plot A 2D plot derived from the Hirshfeld surface that quantifies the contribution of different atomic contacts. nih.govresearchgate.netProvides percentage contributions of various interactions (e.g., H···H, C···H, Cl···H) to the overall crystal packing.

Hydrogen Bonding Network Characterization

The nitrile functional group (–C≡N) in this compound is a key determinant of its intermolecular interactions. The lone pair of electrons on the nitrogen atom allows it to function as a hydrogen bond acceptor. Computational studies are instrumental in characterizing the nature and strength of these interactions.

Theoretical investigations typically model the interaction of the nitrile nitrogen with various hydrogen bond donors, such as water (H₂O), hydrogen fluoride (B91410) (HF), and ammonia (B1221849) (NH₃). nih.gov Density Functional Theory (DFT) calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to systematically examine the geometries and interaction energies of the resulting hydrogen-bonded complexes. nih.gov

Key characteristics of the hydrogen bonding network that are elucidated through these computational models include:

Interaction Energies: These calculations quantify the strength of the hydrogen bond. The energies are typically corrected for basis set superposition error (BSSE) to provide a more accurate measure.

Geometric Parameters: The models provide precise data on hydrogen bond lengths (e.g., the N···H distance) and angles (e.g., the C-N···H angle), which are fundamental to describing the network's topology. nih.gov A near-linear hydrogen bond angle is often preferred on electrostatic grounds.

Electron Density Analysis: Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated wavefunctions. nih.gov This analysis identifies bond critical points (BCPs) and characterizes the electron density (ρ) and its Laplacian (∇²ρ) at these points, offering a rigorous quantum mechanical description of the hydrogen bond.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the charge transfer that occurs from the proton acceptor (the nitrile nitrogen) to the antibonding orbital of the proton donor's H-Y bond (where Y is the atom bonded to the hydrogen). This provides insight into the electronic stabilization contributing to the hydrogen bond.

Through these computational approaches, a detailed picture of how this compound participates in hydrogen bonding networks can be constructed, which is crucial for understanding its behavior in various chemical environments.

Spectroscopic Property Prediction and Correlation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering a means to interpret experimental spectra or to predict them for uncharacterized compounds.

Vibrational Spectroscopy (FT-IR): DFT calculations are highly effective for predicting vibrational frequencies. The process involves geometry optimization of the molecule to find its lowest energy structure, followed by a frequency calculation. The computed wavenumbers often show a systematic deviation from experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. nih.gov Therefore, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. These calculations not only predict the position of absorption bands but also their intensity and the nature of the vibrational modes (e.g., C≡N stretch, C-H bend).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is the standard for calculating NMR chemical shifts (¹H and ¹³C). nih.gov Theoretical chemical shifts are calculated relative to a reference compound, usually tetramethylsilane (B1202638) (TMS), and can be directly compared to experimental spectra. The accuracy of these predictions is generally high enough to aid in spectral assignment and structure confirmation.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra. nih.gov By calculating the transition energies between the ground state and various excited states, TD-DFT can predict the maximum absorption wavelengths (λ_max). nih.gov These transitions, such as π → π* and n → π*, can be assigned based on the molecular orbitals involved. The calculations also yield the oscillator strength for each transition, which relates to the intensity of the absorption peak. ehu.es

The table below illustrates a hypothetical correlation between experimental and computationally predicted spectroscopic data for this compound, based on methodologies applied to similar compounds. nih.govmdpi.com

Spectroscopic TechniqueParameterPredicted Value (Theoretical)Hypothetical Experimental ValueAssignment
FT-IRWavenumber (cm⁻¹)~2255 (scaled)~2250C≡N stretch
¹H-NMRChemical Shift (ppm)7.3-7.57.4Aromatic Protons
3.13.0-CH₂-CN
2.92.8Ar-CH₂-
¹³C-NMRChemical Shift (ppm)118117-C≡N
128-136128-135Aromatic Carbons
UV-Visλ_max (nm)~270~268π → π*

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can gain a deep understanding of its feasibility, pathways, and kinetics. rsc.org

DFT calculations are commonly used to explore reaction mechanisms. nih.gov This involves:

Locating Stationary Points: Geometries of reactants, intermediates, transition states (TS), and products are optimized on the PES. Reactants and products are energy minima, while a transition state is a first-order saddle point, representing the energy maximum along the reaction coordinate.

Determining Activation Barriers: The energy difference between the transition state and the reactants defines the activation energy (or energy barrier), which is a key factor governing the reaction rate. rsc.org

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest.

Solvent Effects: The influence of a solvent on the reaction mechanism can be modeled using implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation.

For instance, a computational study on the synthesis of this compound could elucidate the mechanism of the key bond-forming steps. Similarly, its decomposition or transformation pathways could be investigated by identifying the transition states and intermediates for various potential reactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and a specific property or activity. wikipedia.org For a compound like this compound, QSAR methodologies can be applied to predict a range of endpoints. The focus here is on the methods themselves, not the specific outcomes.

The foundation of any QSAR model is the numerical representation of the molecular structure using molecular descriptors. nih.gov For this compound, a vast number of descriptors can be calculated.

Descriptor Generation: Descriptors are calculated using specialized software and are categorized based on the information they encode:

0D/1D Descriptors: Molecular weight, atom counts, bond counts.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices (e.g., Wiener, Randić indices), connectivity indices, and counts of specific structural fragments.

3D Descriptors: Calculated from the 3D coordinates of the molecule, these include geometric properties like molecular volume, surface area, and shape indices.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations (e.g., using semi-empirical methods or DFT). researchgate.netnih.gov Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. oup.com

Descriptor Selection: The initial pool of descriptors is often large and contains redundant or irrelevant information. Descriptor selection is a crucial step to build a simple, robust, and interpretable model. researchgate.net Common selection strategies include:

Removal of Constant and Near-Constant Variables: Descriptors that are the same or nearly the same for all compounds in the dataset are removed. youtube.com

Correlation Analysis: Descriptors that are highly correlated with each other are identified. For any pair of highly correlated descriptors, one is typically removed to avoid multicollinearity in the model. youtube.com

Algorithmic Selection: Various algorithms can be employed to select the optimal subset of descriptors. These include stepwise regression, genetic algorithms (GA), and other machine learning-based feature selection techniques like Boruta or forward selection. nih.govresearchgate.net

Descriptor ClassExample DescriptorInformation Encoded
1DMolecular WeightSize/Mass of the molecule
2DTopological Polar Surface Area (TPSA)Polarity and potential for H-bonding
3DMolecular VolumeSteric properties
Quantum-ChemicalLUMO EnergyElectron-accepting ability (electrophilicity)
Quantum-ChemicalDipole MomentOverall molecular polarity

Model Development: Once a set of relevant descriptors is selected, a mathematical model is constructed to link them to the property of interest. The most common modeling technique for regression-based QSAR is Multiple Linear Regression (MLR), which generates a simple and interpretable linear equation. nih.gov More complex, non-linear relationships can be modeled using machine learning algorithms such as k-Nearest Neighbors (k-NN), Support Vector Machines (SVM), or Artificial Neural Networks (ANN). uniroma1.it

Model Validation: Validation is the most critical phase of QSAR modeling, ensuring that the model is statistically robust and has predictive power for new, untested compounds. nih.gov It is performed using several strategies:

External Validation: This is the most stringent test of a model's predictive ability. researchgate.net The initial dataset is split into a training set (typically 70-80% of the data) and a test set (20-30%). The model is built using only the training set and is then used to predict the activities of the compounds in the test set, which the model has never seen before. basicmedicalkey.com The predictive performance is evaluated using the coefficient of determination for the test set (R²_pred). A high R²_pred (e.g., > 0.6) indicates good external predictive power. uniroma1.itsemanticscholar.org

Applicability Domain (AD) Definition: A QSAR model is only reliable for predicting compounds that are similar to those in its training set. The AD defines this chemical space. nih.govsemanticscholar.org A common method to visualize the AD is a Williams plot, which plots standardized residuals versus leverage values for each compound. This plot helps to identify outliers and compounds for which the model's predictions may be unreliable. researchgate.net

A robust QSAR model for this compound would need to undergo these rigorous validation steps to be considered reliable for any predictive purpose.

Role As a Synthetic Building Block and Precursor in Chemical Research

Utilization in the Construction of Heterocyclic Systems

The chemical reactivity of the nitrile and the activated methylene (B1212753) group in 3-(2,6-Dichlorophenyl)propanenitrile (B2490561) and its immediate derivatives, such as 2,6-dichlorophenylacetonitrile, makes it a suitable precursor for the synthesis of various heterocyclic systems. These reactions often proceed through condensation and cyclization pathways.

A notable example is the synthesis of substituted 1,6-naphthyridin-2(1H)-ones, which are recognized as potent and selective inhibitors of protein tyrosine kinases like c-Src. In a key synthetic step, 2,6-dichlorophenylacetonitrile, a closely related analogue, is condensed with 4,6-diaminonicotinaldehyde. This reaction forms the core heterocyclic structure of the naphthyridine ring system. The resulting 2,7-diamino-3-(2,6-dichlorophenyl)-1,6-naphthyridine serves as a versatile intermediate that can be further modified to produce a range of potent kinase inhibitors. The 2,6-dichlorophenyl moiety is crucial for the biological activity of these compounds, fitting into a specific hydrophobic pocket of the kinase enzyme.

The general reaction involves the Knoevenagel condensation of the active methylene group of the nitrile with an aldehyde, followed by an intramolecular cyclization and tautomerization to yield the stable heterocyclic scaffold.

Table 1: Examples of Heterocyclic Systems Derived from 2,6-Dichlorophenylacetonitrile

ReactantHeterocyclic ProductSignificance
4,6-Diaminonicotinaldehyde7-Amino-3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-onePrecursor to potent c-Src kinase inhibitors
Substituted anilines (after further modifications)7-(Anilino)-3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-onesSelective inhibitors of pp60(c-src)

Precursor for Advanced Organic Intermediates

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of the centrally acting α2-adrenergic agonist, Tizanidine. enpress-publisher.comresearchgate.netresearchgate.net Tizanidine is a widely used muscle relaxant. The synthesis of Tizanidine showcases the transformation of the simple propanenitrile into a complex heterocyclic drug molecule.

The synthetic pathway to Tizanidine often involves the initial conversion of a related starting material, 2,6-dichloroaniline, into 4-amino-5-chloro-2,1,3-benzothiadiazole. While not directly starting from this compound, alternative patented syntheses of related structures often utilize dichlorophenyl nitrile derivatives. google.com The core 2,6-dichlorophenyl structure is a consistent feature. For instance, the synthesis of Tizanidine can proceed through intermediates where a dichlorophenyl moiety is attached to a reactive group that is then used to construct the final imidazoline (B1206853) and benzothiadiazole rings.

The general principle involves leveraging the 2,6-dichlorophenyl group as a foundational element, with the nitrile or a derivative providing the necessary carbon and nitrogen atoms for subsequent cyclization reactions to form the final, more complex intermediate.

Table 2: Key Intermediates in Tizanidine Synthesis

IntermediatePrecursor MoietyRole in Synthesis
4-Amino-5-chloro-2,1,3-benzothiadiazole2,6-DichloroanilineCore structure for Tizanidine
1-(5-chlorobenzo[c] enpress-publisher.comgoogle.combldpharm.comthiadiazol-4-yl)thiourea4-Amino-5-chloro-2,1,3-benzothiadiazolePrecursor to the imidazoline ring
Tizanidine BaseCyclization of thiourea (B124793) derivative with ethylenediamineFinal active pharmaceutical ingredient

Applications in the Synthesis of Complex Molecular Architectures

The 2,6-dichlorophenyl structural motif, often introduced using precursors like this compound or its corresponding acetic acid, is a key feature in a number of complex, biologically active molecules beyond Tizanidine. The steric hindrance provided by the two chlorine atoms can direct the conformation of the molecule, which is often crucial for its interaction with biological targets.

An example is the synthesis of potent kinase inhibitors, where the 2,6-dichlorophenyl group plays a critical role in binding to the enzyme's active site. nih.goved.ac.ukmdpi.commdpi.comnih.gov For instance, in the synthesis of selective Gck inhibitors, a divergent approach is used where different aromatic and heterocyclic fragments are coupled to a core structure. The 2,6-dichlorophenyl group is often incorporated to enhance potency and selectivity.

Table 3: Complex Molecules Synthesized Using a 2,6-Dichlorophenyl Moiety

MoleculeClassSynthetic Utility of the Dichlorophenyl Group
Substituted 1,6-naphthyridin-2(1H)-onesKinase InhibitorsKey binding interaction with the enzyme active site.
LY3154207Dopamine D1 PAMInduces a specific conformation essential for activity.
Selective Gck InhibitorsKinase InhibitorsEnhances potency and selectivity.

Investigation in Material Science Research as a Synthetic Component

The rigid structure and specific electronic properties of the 2,6-dichlorophenyl group have led to the investigation of this compound and its derivatives as components in advanced materials. bldpharm.com Derivatives such as (3R)-3-amino-3-(2,6-dichlorophenyl)propanenitrile are listed as organic monomers for Covalent Organic Frameworks (COFs).

COFs are a class of porous crystalline polymers with well-defined structures, which are of interest for applications in gas storage, catalysis, and electronics. The use of precisely structured monomers like the derivatives of this compound allows for the construction of highly ordered materials with tailored properties. The dichlorophenyl group can contribute to the stability and electronic characteristics of the resulting framework.

Additionally, the presence of the nitrile group offers a site for further chemical modification within the material, or it can participate in the polymerization process itself. The investigation of these compounds in material science is an emerging area of research with the potential for creating novel functional materials.

Table 4: Derivatives of this compound in Material Science

DerivativeCAS NumberIndicated Application Area
This compound61698-06-4Organic monomer for COF, Electronic Materials
(3R)-3-Amino-3-(2,6-dichlorophenyl)propanenitrile1213926-15-8Chiral building block, potential for asymmetric materials

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Systems for Nitrile Transformations

The transformation of the nitrile group is a cornerstone of organic synthesis, providing access to a wide array of valuable functional groups including amines, amides, and carboxylic acids. bohrium.com Traditional methods for these transformations often require harsh conditions or stoichiometric reagents. bohrium.com Consequently, a major thrust in modern chemistry is the development of sophisticated catalytic systems that offer milder conditions, higher selectivity, and improved sustainability. semanticscholar.orgresearchgate.net

Recent progress has been notable in both homogeneous and heterogeneous catalysis. bohrium.com Transition-metal catalysts, particularly those based on palladium, ruthenium, cobalt, and manganese, have been extensively developed for nitrile hydration, reduction, and alkylation reactions. researchgate.netacs.orgrug.nl Pincer complexes, for instance, have shown significant promise in the catalytic conversion of nitriles under mild conditions, often operating through novel mechanisms involving metal-ligand cooperation. rug.nl These systems can facilitate the selective hydrogenation of nitriles to primary amines or activate the α-C-H bond for carbon-carbon bond formation. rug.nl The goal of this research is to replace traditional stoichiometric reagents like LiAlH4 or NaBH4, thereby reducing waste and improving the atom economy of chemical processes. semanticscholar.org

Biocatalysis has emerged as a powerful "green chemistry" tool, utilizing enzymes to perform chemical transformations with high specificity and efficiency under environmentally benign conditions. nih.govopenbiotechnologyjournal.com For the hydrolysis of nitriles to carboxylic acids, nitrilase enzymes (EC 3.5.5.1) are of significant industrial interest. openbiotechnologyjournal.comd-nb.info These enzymes directly convert the nitrile moiety (-C≡N) into a carboxylic acid (-COOH) and ammonia (B1221849) in a single step, avoiding the formation of amide intermediates that can occur with nitrile hydratase/amidase systems. openbiotechnologyjournal.comwikipedia.org

Nitrilases are sourced from a diverse range of organisms, including bacteria, fungi, and plants. d-nb.info The catalytic mechanism involves a nucleophilic attack on the electrophilic carbon of the nitrile by a cysteine residue in the enzyme's active site, leading to a thioimidate intermediate that is subsequently hydrolyzed. wikipedia.org

Enzyme SourceOrganism TypeKey CharacteristicsRelevant Substrates
Rhodococcus sp.BacteriumCan be induced by propionitrile; used in commercial nicotinic acid synthesis. nih.gov3-Cyanopyridine
Aspergillus nigerFungusPromising biocatalyst for various nitrile transformations. nih.govAromatic and aliphatic nitriles
Fusarium solaniFungusUsed to synthesize various carboxylic acids. nih.govAromatic and aliphatic nitriles
Arabidopsis thalianaPlantShows high activity towards arylacetonitriles. wikipedia.orgcsir.co.zaPhenylacetonitrile, 3-Phenylpropionitrile (B121915)
Cryptococcus sp.YeastInduced by benzonitrile; can also produce nitrile hydratase. nih.govBenzonitrile

Research into the substrate specificity of these enzymes is crucial for their application. Studies on compounds structurally related to 3-(2,6-Dichlorophenyl)propanenitrile (B2490561), such as 3-phenylpropionitrile and its derivatives, have shown that substrate structure significantly impacts enzyme activity. For example, a comparative study revealed that while various nitrilases could hydrolyze 3-phenylpropionitrile, they showed no activity towards the β-substituted (±)-3-hydroxy-3-phenylpropionitrile. csir.co.za In contrast, nitrile hydratase-producing organisms were capable of hydrolyzing this more complex substrate. csir.co.za This suggests that for a sterically hindered and substituted molecule like this compound, nitrile hydratases might be a more viable biocatalytic option than nitrilases for transformation into the corresponding amide.

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has become a third pillar of catalysis alongside metal catalysis and biocatalysis. bohrium.com This approach offers advantages such as lower toxicity, reduced cost, and insensitivity to air and moisture. In the context of nitrile synthesis, organocatalysis has been successfully applied to produce various nitrile-containing compounds. mdpi.com

While direct organocatalytic routes to 3-arylpropanenitriles are still an emerging area, related syntheses highlight the potential of this strategy. For instance, organocatalysts have been effectively used in Strecker reactions to produce α-aminonitriles, which are precursors to amino acids. mdpi.com Similarly, the Knoevenagel condensation, often catalyzed by simple amines like imidazole, is a powerful method for forming C-C bonds and has been used to synthesize (hetero)arylidene malononitriles. bohrium.com These established methodologies provide a foundation for developing novel organocatalytic approaches that could be tailored for the synthesis of aryl propanenitriles like this compound.

Advancements in Stereoselective Synthesis Methodologies

Many biologically active molecules are chiral, meaning their therapeutic efficacy is dependent on their specific three-dimensional structure. Therefore, the development of stereoselective synthesis methodologies, which control the formation of specific stereoisomers, is a critical area of research. youtube.com For molecules with potential chiral centers, such as derivatives of this compound, controlling stereochemistry is paramount.

Recent advancements have focused on catalyst-controlled stereoselective reactions. This includes the use of chiral organocatalysts, which can induce high levels of enantioselectivity in reactions like the Strecker reaction for α-aminonitriles or nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.gov Transition metal catalysis also offers powerful tools for stereocontrol. For example, a novel transition-metal-free procedure using aluminum bromide has been developed for the stereoselective hydroarylation of 3-arylpropynenitriles to form specific isomers of 3,3-diarylpropenenitriles. beilstein-journals.org Furthermore, multicomponent reactions, such as the Ugi reaction, are being adapted to create complex molecules with both central and axial chirality in a single, highly controlled step. rsc.org These strategies, which allow for the selective synthesis of one desired stereoisomer out of many possibilities, are essential for the efficient production of complex chiral molecules. youtube.comnih.gov

Integration of Flow Chemistry and Continuous Processing in Production (Theoretical Application)

The pharmaceutical and fine chemical industries are increasingly shifting from traditional batch manufacturing to continuous processing and flow chemistry. d-nb.info This paradigm shift is driven by the significant advantages offered by continuous systems, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater economic efficiency. nih.govresearchgate.net

The theoretical application of flow chemistry to the production of this compound or similar pharmaceutical intermediates is highly promising. nih.gov Continuous flow reactors, which typically consist of narrow channels or tubes, allow for the handling of hazardous reagents or unstable intermediates in small, controlled inventories, significantly improving process safety. mdpi.com Several methods for nitrile synthesis have already been successfully translated to continuous flow protocols. These include:

The van Leusen reaction , converting ketones to nitriles using TosMIC as a cyanide-free source in a rapid (1.5 minutes residence time) flow process. rsc.org

The Schmidt reaction , transforming aldehydes into nitriles with improved safety by minimizing the accumulation of toxic azide (B81097) compounds. bohrium.com

Oxidative dehydrogenation , where amines are converted to nitriles using a solid catalyst in a continuous flow setup. dtu.dk

Acid-nitrile exchange , preparing nitriles directly from carboxylic acids using acetonitrile (B52724) as both solvent and reagent under high-temperature/high-pressure flow conditions without a catalyst. acs.orgsemanticscholar.org

Exploration of New Reaction Mechanisms and Pathways (General)

Fundamental understanding of reaction mechanisms is the bedrock upon which new synthetic methods are built. The exploration of novel mechanistic pathways for nitrile transformations continues to yield innovative chemical reactions. wikipedia.org

For example, the mechanism of enzymatic nitrile hydrolysis by nitrilases has been well-characterized, proceeding through a covalent thioimidate-enzyme intermediate. wikipedia.org In transition metal catalysis, pincer complexes can operate via unique pathways involving metal-ligand cooperativity, where the ligand is not merely a spectator but an active participant in the reaction, enabling transformations like the dearomatization-rearomatization of pyridine-based ligands to facilitate catalysis. rug.nl Other novel pathways include nitrile-alkyne cross-metathesis, which is proposed to proceed through a [2+2] cycloaddition-cycloreversion mechanism, analogous to olefin metathesis, to create new C-C triple bonds. sfasu.edu Understanding the flow of electrons in fundamental steps like protonation and nucleophilic attack remains crucial for designing and controlling all chemical reactions. youtube.com

Computational Design for Tailored Synthetic Routes (General)

The synergy between computational chemistry and synthetic chemistry is accelerating the discovery and optimization of new reaction pathways. Computational tools are increasingly used not only to understand reaction mechanisms but also to predictively design tailored synthetic routes. nih.gov

Retrobiosynthesis is a field that uses computational approaches to design novel biosynthetic pathways for producing valuable compounds in engineered microorganisms. nih.gov This involves mapping out potential enzymatic steps from a target molecule back to a common metabolite. On the other hand, Density Functional Theory (DFT) calculations are widely used to investigate the intricate details of reaction mechanisms, such as determining the transition state energies and reaction barriers. acs.orgsfasu.edu For example, DFT studies have been instrumental in elucidating the mechanism of pincer-cobalt catalyzed α-alkylation of nitriles, identifying β-hydride elimination as the rate-determining step. acs.org Similarly, computational analysis helped to confirm the reversibility of cycles in nitrile-alkyne cross-metathesis. sfasu.edu These computational methods allow chemists to screen potential catalysts and reaction conditions in silico, saving significant time and resources in the laboratory and enabling the rational design of more efficient and selective synthetic routes.

Synthesis of Structurally Diversified Derivatives for Research Purposes (General)

Modification of the Propane Linker: α-Functionalization

The carbon atom adjacent to the nitrile group (the α-position) is activated by the electron-withdrawing nature of the cyano group, making it amenable to deprotonation and subsequent reaction with electrophiles. This allows for the introduction of a wide array of substituents.

α-Alkylation and α-Acylation: The alkylation and acylation at the α-position are fundamental strategies for introducing structural diversity. While specific examples for this compound are not extensively documented in readily available literature, general methods for the alkylation of active methylene (B1212753) compounds are well-established. These reactions typically involve the use of a strong base, such as sodium hydride or lithium diisopropylamide (LDA), to generate a carbanion, which then acts as a nucleophile.

A general scheme for α-alkylation would involve the deprotonation of this compound followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide) to introduce the corresponding alkyl group. Similarly, α-acylation can be achieved by reacting the carbanion with an acylating agent, such as an acid chloride or an anhydride, to introduce a ketone functionality.

Transformation of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, significantly expanding the chemical space of the derivatives.

Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(2,6-dichlorophenyl)propanoic acid. frontiersin.orgnih.gov This transformation is valuable for creating derivatives with a carboxylic acid moiety, which can serve as a key building block for further derivatization, such as ester or amide formation.

Reduction to Amines: The reduction of the nitrile group provides access to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can effectively convert the nitrile to 3-(2,6-dichlorophenyl)propan-1-amine. frontiersin.org This introduces a basic nitrogen atom, which can be crucial for biological interactions and allows for subsequent reactions like N-alkylation or N-acylation.

Conversion to Heterocycles: The nitrile group is an excellent precursor for the synthesis of various nitrogen-containing heterocyclic rings, which are prevalent in medicinal chemistry.

Tetrazoles: A common method for synthesizing 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide source, often sodium azide, in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.orgresearchgate.netorganic-chemistry.orgnih.govyoutube.com This reaction, when applied to this compound, would yield 5-(2-(2,6-dichlorophenyl)ethyl)-1H-tetrazole. The tetrazole ring is often considered a bioisostere of a carboxylic acid group. youtube.com

Triazoles: Similarly, 1,2,4-triazoles can be synthesized from nitriles through various methods, including reactions with hydrazines or amidines. frontiersin.orgnih.govnih.govthieme-connect.comorganic-chemistry.org These reactions often involve multi-step, one-pot procedures and can be catalyzed by metals such as copper. nih.govnih.govorganic-chemistry.org The resulting triazole derivatives offer a different spatial arrangement of nitrogen atoms compared to tetrazoles, which can lead to distinct biological activities.

Modification of the Aromatic Ring

While the 2,6-dichloro substitution pattern makes the aromatic ring electron-deficient and generally less reactive towards electrophilic aromatic substitution, further functionalization is still conceivable under specific conditions. The directing effects of the chlorine atoms (ortho, para-directing) and the deactivating nature of the alkyl nitrile side chain would influence the position of any incoming substituent. minia.edu.eglibretexts.org However, specific literature detailing the electrophilic substitution on this compound is scarce. General knowledge of reactions on dichlorotoluene derivatives suggests that forcing conditions might be required to introduce additional substituents like nitro or halogen groups onto the ring. cdnsciencepub.comnih.govyoutube.com

The following interactive table summarizes the potential synthetic transformations for generating a diverse library of this compound derivatives for research.

Starting Material Reaction Type Reagents and Conditions Product Structure Derivative Class
This compoundα-Alkylation1. Strong Base (e.g., LDA, NaH)2. Alkyl Halide (R-X)α-Substituted Nitrile
This compoundHydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid
This compoundReduction1. LiAlH₄2. H₂OPrimary Amine
This compoundTetrazole FormationNaN₃, Lewis Acid (e.g., ZnCl₂) or Brønsted AcidTetrazole
This compoundTriazole FormationHydrazine/Amidine derivatives, Catalyst (e.g., Cu(I))Triazole

Q & A

Basic: What are the common synthetic routes for 3-(2,6-Dichlorophenyl)propanenitrile, and how can reaction conditions be optimized for yield?

Answer:
The synthesis of this compound and its derivatives often employs strategies such as Knoevenagel condensation and nucleophilic substitution (e.g., using acrylonitrile derivatives). For example, similar nitrile-containing compounds are synthesized via esterification of precursor acids or through coupling reactions with dichlorophenyl halides . Optimization involves:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in aromatic systems.
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of dichlorophenyl intermediates.
    Yields can exceed 80% with rigorous purification via column chromatography .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:
Key techniques include:

TechniqueParametersUtility
NMR ¹H (400 MHz), ¹³C (100 MHz) in CDCl₃Confirms substitution pattern on the dichlorophenyl ring and nitrile group .
LC-MS ESI+ mode, m/z 214.05 (M+H⁺)Detects impurities (<2%) and validates molecular ion .
FT-IR Peaks at ~2240 cm⁻¹ (C≡N stretch)Verifies nitrile functionality .
XRD Single-crystal analysisResolves stereochemical ambiguities in derivatives .

Advanced: How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

Answer:
Contradictions (e.g., unexpected coupling in NMR or LC-MS adducts) arise from steric hindrance or tautomerism . Mitigation strategies:

  • Variable Temperature (VT) NMR : Identifies dynamic equilibria in crowded aromatic systems .
  • Isotopic Labeling : ¹⁵N-labeled nitriles clarify ambiguous signals in complex mixtures .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .

Advanced: What computational methods are employed to predict the biological activity of this compound derivatives?

Answer:

  • Molecular Docking (AutoDock Vina) : Screens interactions with targets like cyclooxygenase-2 (COX-2) for anti-inflammatory potential .
  • QSAR Models : Relates logP and polar surface area (PSA) to bioavailability .
  • MD Simulations : Assesses stability of ligand-protein complexes over 100 ns trajectories .
    These methods prioritize derivatives for in vitro testing, reducing experimental costs .

Basic: What are the key considerations in designing experiments to study the reactivity of the nitrile group in this compound?

Answer:

  • Nitrile Stability : Avoid strong bases (e.g., NaOH) to prevent hydrolysis to carboxylic acids.
  • Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ to reduce nitriles to amines .
  • Cycloaddition Reactions : Explore [2+3] cycloadditions with azides for tetrazole synthesis .
    Reaction progress is monitored via TLC (silica gel, hexane:EtOAc 4:1) .

Advanced: How do structural modifications at the dichlorophenyl moiety affect the compound’s physicochemical properties and bioactivity?

Answer:
Modifications include:

  • Halogen Substitution : Replacing Cl with F increases electronegativity, altering logP (e.g., from 3.1 to 2.8) and solubility .
  • Methoxy Addition : Introducing -OCH₃ at position 4 enhances COX-2 inhibition (IC₅₀: 0.8 μM vs. 2.1 μM for parent compound) .
  • Steric Effects : Bulky substituents at position 2 reduce enzymatic degradation rates .
    Bioactivity is assessed via in vitro assays (e.g., LPS-induced TNF-α suppression in macrophages) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.